

The 4-Cyano-2-methoxybenzoic Acid Scaffold: A Privileged Structure

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Compound of Interest

Compound Name: 4-Cyano-2-methoxybenzoic acid

Cat. No.: B1591558

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The **4-cyano-2-methoxybenzoic acid** molecule integrates three critical pharmacophoric features on a stable benzene ring:

- The Carboxylic Acid (-COOH): This acidic group is a primary site for derivatization. It can be converted into esters, amides, or other functional groups to modulate solubility, lipophilicity, and metabolic stability. This handle is crucial for tuning the molecule's pharmacokinetic profile.
- The Methoxy Group (-OCH₃): The methoxy group is an electron-donating group that significantly influences the electronic properties of the aromatic ring. In many drug molecules, methoxy groups are known to enhance binding affinity to protein targets and can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1]
- The Cyano Group (-C≡N): The cyano group is a potent electron-withdrawing group and a strong hydrogen bond acceptor. It is considered a key functional group in various potent enzyme inhibitors and has been incorporated into numerous clinically successful drugs. Its inclusion can dramatically alter the molecule's polarity and binding interactions. The synthetic oleanolic acid derivative, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), which features a cyano group, is a notable example that has advanced to clinical trials for its anti-cancer properties.[2]

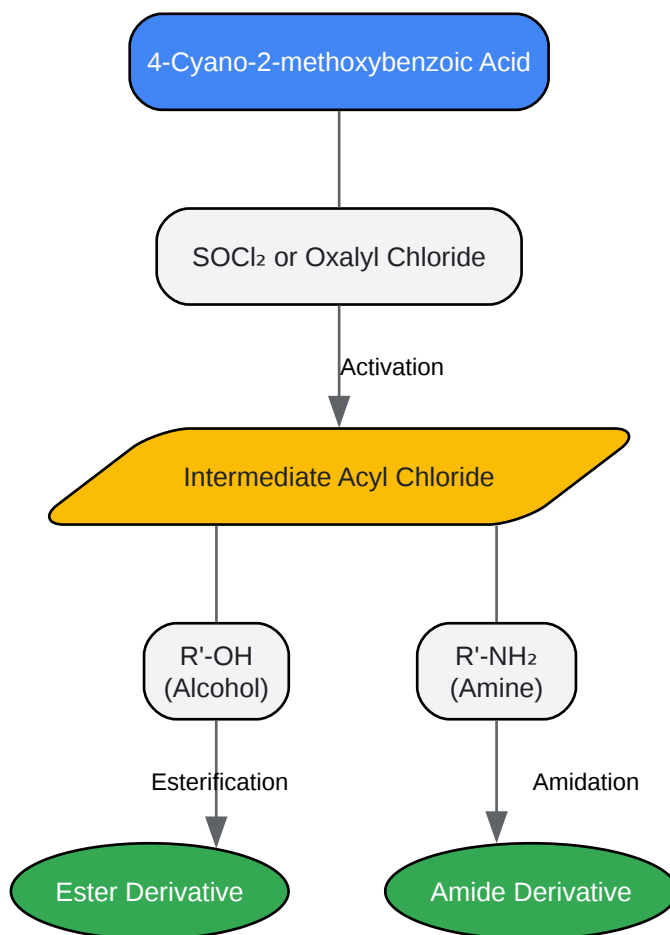
The combination of these groups on a single scaffold suggests a high potential for developing derivatives with significant and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4]

Synthetic Pathways and Derivatization Strategies

The synthesis of the core **4-cyano-2-methoxybenzoic acid** and its subsequent derivatization are key steps in exploring its biological potential. While direct synthesis literature for this specific molecule is sparse, established organic chemistry principles allow for the construction of a logical synthetic workflow.

A plausible route begins with a suitably substituted toluene or benzaldehyde precursor, followed by functional group interconversions to install the cyano, methoxy, and carboxylic acid moieties. For instance, methods for producing cyanobenzoic acid derivatives often involve multi-step processes starting from precursors like aminobenzoic acids, which are converted to a diazonium compound and subsequently replaced with a cyano group via a Sandmeyer reaction.^[5]

Once the core scaffold is obtained, a wide array of derivatives can be generated, most commonly through reactions at the carboxylic acid position.



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Caption: General workflow for synthesizing ester and amide derivatives.

Experimental Protocol: General Synthesis of an Amide Derivative

This protocol describes a standard laboratory procedure for converting the carboxylic acid core into an amide derivative, a common strategy to expand chemical diversity.

- Activation of the Carboxylic Acid:
 - To a solution of **4-cyano-2-methoxybenzoic acid** (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
 - Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
 - Allow the reaction to stir at room temperature for 2-3 hours, monitoring the cessation of gas evolution.
 - Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride intermediate.
- Amide Formation:
 - Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol).
 - In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in anhydrous DCM.
 - Add the acyl chloride solution dropwise to the amine solution at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).
- Work-up and Purification:

- Upon completion, dilute the reaction mixture with DCM.
- Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.

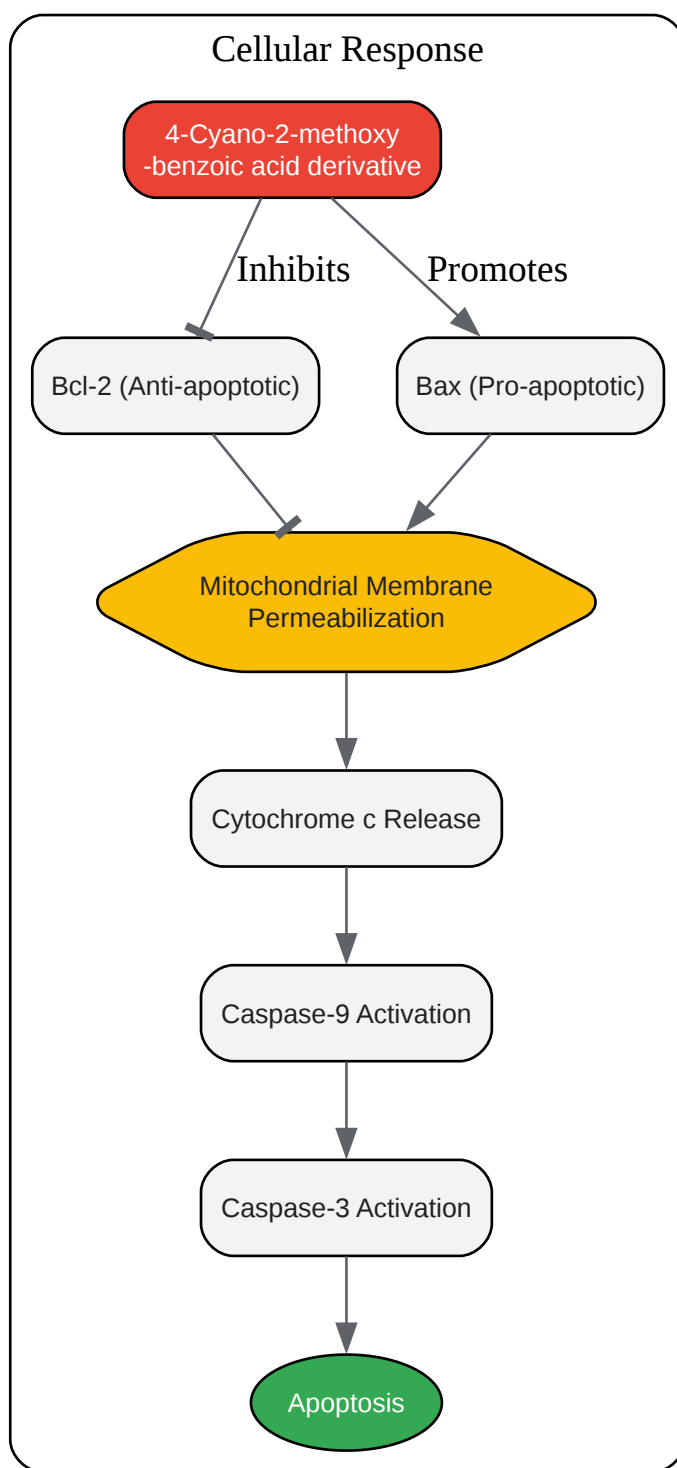
Key Biological Activities and Mechanisms of Action

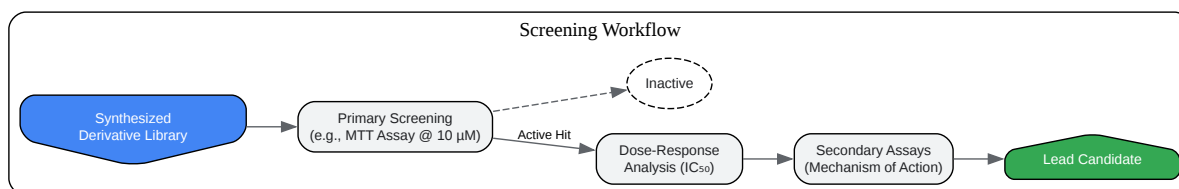
Based on data from structurally related compounds, derivatives of **4-cyano-2-methoxybenzoic acid** are predicted to exhibit potent activity in several key therapeutic areas.

Anticancer Activity

The combination of methoxy and cyano groups points toward significant potential in oncology. Methoxy-substituted flavonoids, for instance, demonstrate cytotoxicity in various cancer cell lines by facilitating ligand-protein binding and activating cell death pathways.[1] A related cinnamic acid derivative, alpha-cyano-4-hydroxy-3-methoxycinnamic acid, has been shown to inhibit proliferation and induce apoptosis in human breast cancer cells with minimal effect on non-tumoral cells.[6]

Mechanism of Action: A probable mechanism is the induction of apoptosis through modulation of the Bcl-2 family of proteins. The compound could increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in programmed cell death.[6]





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